molecular formula C21H27FN2O2 B12181519 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide

Cat. No.: B12181519
M. Wt: 358.4 g/mol
InChI Key: LXXVMOBCOLCWSO-UHFFFAOYSA-N
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Description

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an amino group, and a trimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenol with ethylamine to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 1-(2,4,5-trimethylphenyl)ethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate gene expression and affect various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide exhibits unique properties due to the presence of the trimethylphenyl group, which can enhance its stability and biological activity.

Properties

Molecular Formula

C21H27FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylamino]-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H27FN2O2/c1-14-11-16(3)18(12-15(14)2)17(4)24-21(25)13-23-9-10-26-20-8-6-5-7-19(20)22/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)

InChI Key

LXXVMOBCOLCWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)NC(=O)CNCCOC2=CC=CC=C2F)C

Origin of Product

United States

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